molecular formula C15H21ClN2O2 B1405844 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride CAS No. 1622069-56-0

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

Cat. No.: B1405844
CAS No.: 1622069-56-0
M. Wt: 296.79 g/mol
InChI Key: SIMXHECLQCPRCF-UHFFFAOYSA-N
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Description

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a synthetic organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an oxa-diazaspiro ring system, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride can be compared with other similar compounds, such as:

    3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: The free base form without the hydrochloride salt.

    3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one acetate: A similar compound with an acetate salt instead of hydrochloride.

    3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one sulfate: A similar compound with a sulfate salt.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

3-benzyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-17(11-13-5-2-1-3-6-13)12-15(19-14)7-4-9-16-10-8-15;/h1-3,5-6,16H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMXHECLQCPRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CN(C(=O)O2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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